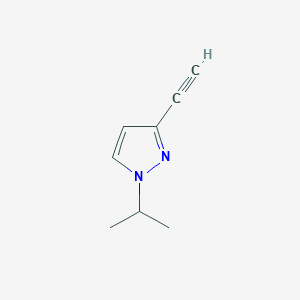

3-ethynyl-1-(propan-2-yl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

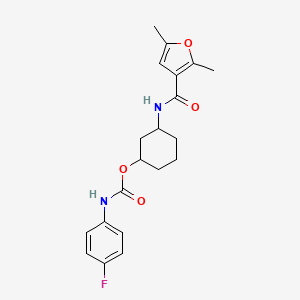

3-ethynyl-1-(propan-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C8H10N2. It is commonly used in scientific research for its unique properties and potential applications in various fields. In

科学的研究の応用

Regioselective Synthesis

Regioselective synthesis techniques for pyrazoles, including 3-ethynyl-1-(propan-2-yl)-1H-pyrazole, have been developed to obtain substituted pyrazoles efficiently. Microwave-assisted synthesis from ethynyl ketones and hydrazine derivatives produces 1,3- and 1,5-disubstituted pyrazoles. These methods facilitate rapid heterocyclization, preferentially yielding the 1,3-disubstituted regio-isomer under controlled conditions (Bagley, Lubinu, & Mason, 2007).

Catalyzed Synthesis

Silver(I)-catalyzed synthesis provides an efficient route to pyrazoles from propargyl N-sulfonylhydrazones. This process features functional group compatibility and regioselective synthesis of 1,3- and 1,5-disubstituted as well as 1,3,5-trisubstituted pyrazoles, expanding the scope of pyrazole derivatives (Lee & Chung, 2008).

Green Synthesis Methods

Innovative and environmentally friendly synthesis methods for pyrazole derivatives have been developed. For instance, a green one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives uses magnetic nanocatalysts under ultrasonic irradiation or reflux conditions. This method highlights the advantages of operational simplicity, excellent yields, and the reuse of catalysts (Esmaeilpour, Javidi, Dehghani, & Nowroozi Dodeji, 2015).

Antimicrobial Activity

Research into the antimicrobial properties of pyrazole derivatives, including 3-ethynyl-1-(propan-2-yl)-1H-pyrazole, has shown promise. Synthesis methods for pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrate significant antibacterial and antifungal activities, suggesting potential applications in medical and biological fields (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

Cancer Research

In cancer research, specific derivatives of pyrazoles, such as TAS-120, have shown effectiveness as irreversible inhibitors of the fibroblast growth factor receptor (FGFR) family. This compound forms a covalent adduct with the FGFR tyrosine kinase domain, demonstrating potential in targeted cancer therapies (Kalyukina, Yosaatmadja, Middleditch, Patterson, Smaill, & Squire, 2019).

特性

IUPAC Name |

3-ethynyl-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-4-8-5-6-10(9-8)7(2)3/h1,5-7H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKPMEIRJWNBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethynyl-1-(propan-2-yl)-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2919372.png)

![(E)-4-benzoyl-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2919375.png)

![2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2919377.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

![[5-(2-Methoxyethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2919383.png)

![2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2919386.png)

![Ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919387.png)

![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2919392.png)